molecular formula C9H9ClO2 B13928134 5-Methoxy-2-methylbenzoyl chloride CAS No. 56724-08-4

5-Methoxy-2-methylbenzoyl chloride

Cat. No.: B13928134
CAS No.: 56724-08-4
M. Wt: 184.62 g/mol
InChI Key: YHCFNKMFWQPWJI-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylbenzoyl chloride is a specialized benzoyl chloride derivative offered for research and development purposes. As an acid chloride, this compound is a highly versatile building block in organic synthesis , primarily functioning as an acylating agent. Its molecular structure, featuring both methoxy and methyl substituents on the aromatic ring, makes it a valuable intermediate for constructing more complex molecules, particularly in the fields of medicinal chemistry and agrochemical research. Acid chlorides like this one are commonly used to form amide bonds for the synthesis of various active compounds . While specific applications for this compound are not detailed in the available literature, closely related compounds such as 2-Methyl-3-methoxybenzoyl chloride are recognized as key intermediates in the synthesis of modern, high-efficacy insecticides like methoxyfenozide . This suggests potential utility for this compound in the development of novel pharmaceutical candidates or crop protection agents. Researchers can utilize this compound to introduce the 5-methoxy-2-methylbenzoyl moiety into target structures, exploring new chemical spaces. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56724-08-4

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

5-methoxy-2-methylbenzoyl chloride

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3

InChI Key

YHCFNKMFWQPWJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)C(=O)Cl

Origin of Product

United States

Hydrolysis:acyl Chlorides Are Highly Susceptible to Hydrolysis. the Presence of Even Trace Amounts of Water Can Lead to the Hydrolysis of 5 Methoxy 2 Methylbenzoyl Chloride Back to Its Corresponding Carboxylic Acid, 5 Methoxy 2 Methylbenzoic Acid. This is a Common Side Reaction if the Reaction is Not Carried out Under Strictly Anhydrous Conditions.

Reaction: C₉H₉ClO₂ + H₂O → C₉H₁₀O₃ + HCl

Side Reactions in Friedel Crafts Acylation:

Deacylation: The product ketone can sometimes undergo deacylation in the presence of a strong Lewis acid, although this is less common than with acylation of highly activated rings.

Multiple Acylations: If the substrate is a highly activated aromatic ring, there is a possibility of di-acylation, leading to impurities.

Rearrangement: While less common with benzoyl chlorides compared to alkyl chlorides, carbocation rearrangements are a theoretical possibility under certain conditions, though not prominently reported for this specific compound.

Reaction with Catalysts:in Some Acylation Reactions, Particularly with Amines, Catalysts Like Pyridine or Triethylamine Are Used As Bases to Scavenge the Hcl Produced. if Not Controlled, the Acyl Chloride Can React with These Amine Catalysts to Form Stable Acylpyridinium or Acylammonium Salts, Which Can Sometimes Be Unreactive Intermediates.

Applications of 5 Methoxy 2 Methylbenzoyl Chloride As a Building Block in Complex Organic Synthesis

Synthesis of Substituted Benzophenones and Derivatives

One of the primary applications of acyl chlorides like 5-Methoxy-2-methylbenzoyl chloride is in the Friedel-Crafts acylation reaction to produce substituted ketones, particularly benzophenones. chemicalbook.comlibretexts.org This electrophilic aromatic substitution allows for the introduction of the 5-methoxy-2-methylbenzoyl group onto another aromatic ring.

The reaction is typically carried out by treating an aromatic substrate, such as benzene (B151609) or a substituted derivative, with this compound in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemguide.co.uk The catalyst enhances the electrophilicity of the acyl chloride, facilitating the attack by the electron-rich aromatic ring. The resulting product is a diaryl ketone, specifically a (substituted phenyl)(5-methoxy-2-methylphenyl)methanone. The substitution pattern on the product depends on the starting aromatic substrate and its inherent directing effects. chemguide.co.ukresearchgate.netresearchgate.net For instance, the acylation of toluene (B28343) (methylbenzene) typically results in substitution at the 4-position due to steric hindrance at the 2-position. chemguide.co.uk

Table 1: Example of Friedel-Crafts Acylation

Reactant 1 Reactant 2 Catalyst Product
This compound Benzene AlCl₃ (5-Methoxy-2-methylphenyl)(phenyl)methanone
This compound Toluene AlCl₃ (5-Methoxy-2-methylphenyl)(p-tolyl)methanone

Construction of Heterocyclic Systems Utilizing this compound

The reactivity of the acyl chloride group makes this compound a suitable starting material for constructing a variety of heterocyclic scaffolds, which are core components in many biologically active compounds. kit.educlockss.org

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of significant interest in medicinal chemistry. rsc.org this compound can serve as a key building block in their synthesis. For example, reaction with bifunctional nitrogen nucleophiles can lead to the formation of various ring systems.

One common strategy involves the reaction with hydrazine (B178648) or its derivatives. mdpi.com Patents describe multi-step syntheses where a substituted benzoyl chloride is coupled with other reagents to ultimately form complex pyrazole (B372694) derivatives. justia.comgoogleapis.com In a typical sequence, the acyl chloride could react with a compound containing both an amine and a cyano group, which, upon subsequent reaction with a hydrazine, cyclizes to form a substituted pyrazole ring. googleapis.com These pathways highlight the role of the acyl chloride in introducing a specific substituted benzoyl moiety into the final heterocyclic product.

Synthesis of Oxygen-Containing Heterocycles

Oxygen-containing heterocycles are another important class of compounds found in numerous natural products and synthetic materials. nih.govrsc.org Methodologies like the Baker-Venkataraman rearrangement can be employed to synthesize flavones and chromones, which are prominent oxygen heterocycles. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, a key intermediate for chromone (B188151) synthesis. To apply this to this compound, it would first be used to acylate an o-hydroxyacetophenone. The resulting ester, upon treatment with a base, would undergo the rearrangement, followed by acid-catalyzed cyclodehydration to yield a flavone (B191248) or chromone containing the 5-methoxy-2-methylphenyl group.

Furthermore, arynes generated from precursors can react with aldehydes in multicomponent coupling reactions to form dihydrobenzofurans and other oxygen heterocycles, showcasing another potential synthetic route where a benzoyl derivative could be involved. nih.gov

Synthesis of Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are crucial in various fields, including pharmaceuticals and materials science. arkat-usa.org The synthesis of these rings can be achieved from acyl chlorides through several routes. While direct examples using this compound are not extensively documented, general synthetic strategies are applicable.

For instance, the synthesis of certain thiazole (B1198619) derivatives can start from α-haloketones. A ketone derived from a Friedel-Crafts reaction of this compound could be halogenated at the α-position and subsequently reacted with a sulfur-containing nucleophile like thiourea (B124793) to form a 2-aminothiazole (B372263) ring. google.com Additionally, reactions of acyl chlorides with various sulfur nucleophiles are known to produce sulfur-containing intermediates that can be cyclized into heterocycles like benzothieno[3,2-b]pyrans. researchgate.netresearchgate.net The reactivity of sulfur compounds as nucleophiles is well-established, allowing them to react with electrophilic centers like the carbonyl carbon of an acyl chloride. msu.edumdpi.comuni-muenchen.de

Incorporation into Polymeric Materials and Macromolecules

Aromatic acyl chlorides are fundamental reagents in the synthesis of high-performance polymers such as aromatic polyesters and polyamides.

Monomer Synthesis for Aromatic Polyesters and Polyamides

Aromatic polyesters and polyamides are often synthesized via polycondensation reactions. In these processes, a diacid chloride is typically reacted with a diol (for polyesters) or a diamine (for polyamides). While this compound is a mono-acyl chloride and thus cannot act as a monomer on its own to form a polymer chain, it plays a crucial role as a chain-terminating or end-capping agent.

By introducing a controlled amount of this compound into a polymerization mixture containing a diacid chloride and a diol or diamine, the final molecular weight of the polymer can be regulated. The mono-acyl chloride reacts with a growing polymer chain's terminal hydroxyl or amino group, effectively "capping" it and preventing further propagation. This results in a polymer chain that is terminated with a 5-methoxy-2-methylbenzoyl group, which can modify the final properties of the material, such as solubility and thermal stability.

Table 2: Components for End-Capped Aromatic Polyester Synthesis

Monomer 1 (Diacid Chloride) Monomer 2 (Diol) End-Capping Agent Resulting Polymer
Terephthaloyl chloride Bisphenol A This compound End-capped aromatic polyester
Isophthaloyl chloride Resorcinol This compound End-capped aromatic polyester

Functionalization of Polymer Backbones

The modification of polymer backbones is a critical strategy for tailoring the properties of materials for specific applications. Acyl chlorides, such as this compound, are effective reagents for this purpose, readily reacting with nucleophilic functional groups present on a polymer chain. This process, often termed "grafting onto," allows for the covalent attachment of the benzoyl moiety, thereby altering the polymer's physical, chemical, and biological characteristics.

The primary mechanism for this functionalization involves the reaction of the highly reactive acyl chloride group with hydroxyl (-OH) or amine (-NH2) groups on the polymer backbone. For instance, polymers containing hydroxyl groups can be readily acylated in the presence of a base, which serves to deprotonate the hydroxyl group, increasing its nucleophilicity.

The introduction of the 5-methoxy-2-methylbenzoyl group can impart several beneficial properties to the polymer. The aromatic ring can enhance thermal stability and modify the mechanical properties of the material. The methoxy (B1213986) and methyl groups can influence the polymer's solubility in various organic solvents and its compatibility with other materials. Furthermore, these appended groups can serve as handles for further chemical transformations, allowing for the creation of highly complex and functionalized polymeric materials.

While specific research detailing the extensive use of this compound for polymer backbone functionalization is not widely documented in publicly available literature, the principles of such modifications are well-established in polymer chemistry. The reactivity of the acyl chloride makes it a suitable candidate for this application, and its utility can be inferred from the broader understanding of polymer modification techniques.

Precursor to Biologically Relevant Scaffolds (Focus on Synthetic Methodology)

The structural motifs present in this compound make it an attractive starting material for the synthesis of various biologically relevant scaffolds. The strategic placement of the methoxy and methyl groups can influence the conformational preferences and electronic properties of the final molecules, which is often crucial for their biological activity.

Methodologies for Constructing Target Structures

The construction of complex molecular architectures from this compound typically involves its reaction with a variety of nucleophiles to form amide or ester linkages, which are then elaborated through subsequent chemical transformations.

One of the most prominent examples of its use is in the synthesis of the insecticide methoxyfenozide (B170004) . nih.gov Methoxyfenozide is a diacylhydrazine insecticide that acts as an ecdysone (B1671078) agonist, disrupting the molting process in insects. nih.gov The synthesis of methoxyfenozide involves the reaction of this compound with a substituted hydrazine derivative. google.com This initial acylation is a critical step in assembling the core structure of the final product.

Furthermore, the benzoyl chloride moiety is a key synthon for the preparation of heterocyclic compounds such as benzoxazinones and quinazolinones . These scaffolds are present in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. The general strategy for synthesizing these heterocycles involves the initial reaction of this compound with an appropriately substituted anthranilic acid or a related precursor. This is typically followed by a cyclization step to form the final heterocyclic ring system. The specific substitution pattern of the benzoyl chloride influences the properties and reactivity of the resulting heterocyclic compound.

Strategic Use in Multi-Step Syntheses

The strategic deployment of this compound in multi-step syntheses highlights its utility as a versatile building block. Its incorporation is often a deliberate choice to introduce a specific set of structural and electronic features into the target molecule.

In the synthesis of methoxyfenozide, the use of this compound is crucial. nih.govgoogle.com The methoxy and methyl groups are not merely passive substituents; they play a role in the molecule's ability to bind to the ecdysone receptor. The synthetic route leverages the reactivity of the acyl chloride to efficiently form the key amide bond, and the specific substitution pattern is retained throughout the subsequent steps, ultimately contributing to the final biological activity of the insecticide. A patent describes a method for synthesizing methoxyfenozide where a key intermediate, N-(3-methoxy-2-methyl-benzoyl)-N'-tert-butyl hydrazine, is reacted with 3,5-dimethylbenzoyl chloride to yield the final product. google.com This underscores the modular nature of the synthesis, where this compound provides a crucial structural component.

The synthesis of other complex molecules can also benefit from the unique attributes of this building block. For instance, in the development of new pharmaceutical agents, the introduction of a 5-methoxy-2-methylbenzoyl group could be used to fine-tune the lipophilicity, metabolic stability, and receptor-binding affinity of a lead compound. The ability to readily form amides and esters from the acyl chloride provides a reliable and efficient method for incorporating this fragment into a diverse range of molecular frameworks.

While detailed, step-by-step research syntheses for a wide variety of biologically active molecules starting from this compound are not always publicly accessible, the fundamental principles of organic synthesis strongly support its potential in constructing complex and valuable compounds.

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